

Application Notes and Protocols for Amorphadiene Synthesis in *Saccharomyces cerevisiae*

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Compound of Interest

Compound Name: *Amorphadiene*

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This document provides detailed application notes and protocols for the microbial synthesis of **amorphadiene**, a key precursor to the antimalarial drug artemisinin, using the yeast *Saccharomyces cerevisiae*. By leveraging metabolic engineering, *S. cerevisiae* has been developed into a robust cell factory for the production of this valuable sesquiterpene.

Introduction

Artemisinin-based combination therapies (ACTs) are the frontline treatment for malaria, a disease that continues to affect millions globally. The supply of artemisinin, traditionally extracted from the sweet wormwood plant, *Artemisia annua*, is subject to fluctuations in price and availability.^{[1][2]} The development of a semisynthetic production process, utilizing engineered *Saccharomyces cerevisiae* to produce an artemisinin precursor, offers a stable and potentially more economical alternative.^{[1][2]} This process involves the fermentation of engineered yeast to produce high titers of amorphadiene, which is then chemically converted to artemisinin.^{[1][2][3]}

The core of this technology lies in the metabolic engineering of the yeast's native mevalonate (MVA) pathway, which synthesizes isoprenoid precursors.^{[4][5]} By introducing the gene for **amorphadiene** synthase (ADS) from *A. annua* and upregulating the MVA pathway, the metabolic flux is redirected towards the production of **amorphadiene**.^{[6][7]}

Metabolic Engineering Strategies

The primary strategy for enhancing **amorphadiene** production in *S. cerevisiae* is to increase the intracellular supply of the precursor molecule, farnesyl diphosphate (FPP).[4][7] This is achieved through a series of genetic modifications to the native mevalonate pathway:

- **Overexpression of Key Mevalonate Pathway Enzymes:** A significant increase in **amorphadiene** production was achieved by overexpressing every enzyme in the mevalonate pathway up to farnesyl diphosphate synthase (ERG20).[2][3][8]
- **Upregulation of HMG-CoA Reductase:** The enzyme 3-hydroxy-3-methylglutaryl-CoA reductase (HMGR) is a critical rate-limiting step in the MVA pathway.[5][6] Overexpression of a truncated, soluble version of HMG-CoA reductase (tHMG1) has been shown to significantly boost terpenoid production.[9]
- **Downregulation of Competing Pathways:** To channel more FPP towards **amorphadiene**, competing pathways are downregulated. A key target is the enzyme squalene synthase (ERG9), which converts FPP to squalene, the precursor for sterol biosynthesis.[10]
- **Introduction of **Amorphadiene** Synthase (ADS):** The gene encoding **amorphadiene** synthase from *Artemisia annua* is introduced into the yeast to convert FPP to amorpha-4,11-diene.[1][7]
- **Host Strain Selection:** The choice of yeast strain can impact production. While initial work was done in the S288C strain, the CEN.PK2 strain has been shown to be a superior chassis for industrial applications due to its better-studied physiology.[1][3]

Quantitative Data Summary

The following table summarizes the **amorphadiene** production titers achieved in various engineered *S. cerevisiae* strains under different fermentation conditions.

Strain	Key Genetic Modifications	Cultivation Method	Amorphadiene Titer	Reference
EPY201	ADS expressed on a plasmid in S288C background	Shake flask	4.4 mg/L	[7]
EPY214	Overexpression of tHMG1, FPP synthase, and UPC2-1; downregulation of ERG9; ADS expression	Shake flask	153 mg/L	[11]
Gen 1.0 (Y151)	Recapitulation of earlier S288C engineering in CEN.PK2 background	Shake flask	~150 mg/L	[12]
Gen 2.0 (Y227)	Overexpression of all mevalonate pathway enzymes to ERG20 in CEN.PK2 background	Shake flask	~750 mg/L	[12]
Reengineered CEN.PK2	Further fermentation process development of Gen 2.0 strain	Fed-batch fermentation	> 40 g/L	[2] [3]
Plasmid-transformed CEN.PK113-5D	High-copy plasmid expressing ADS	16-day batch cultivation	600 µg/L	[13] [14]

Genome-integrated CEN.PK113-5D	ADS gene integrated into the genome	16-day batch cultivation	100 µg/L	[13][14]
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Signaling Pathways and Experimental Workflows

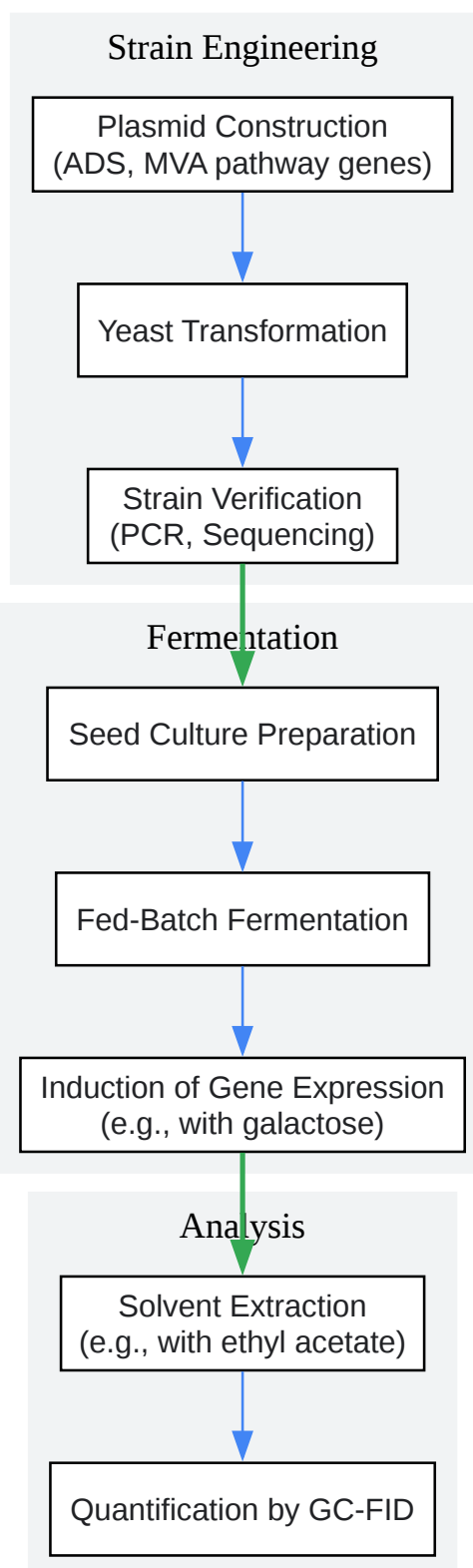
Engineered Mevalonate Pathway for Amorphadiene Synthesis



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Caption: Engineered mevalonate pathway in *S. cerevisiae* for **amorphadiene** production.

General Experimental Workflow



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